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molecular formula C4H12N2O6S3 B8362185 1-Methyl-1,2,2-tris(methylsulfonyl)hydrazine

1-Methyl-1,2,2-tris(methylsulfonyl)hydrazine

Cat. No. B8362185
M. Wt: 280.4 g/mol
InChI Key: WFWKGDWWUAUIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214068

Procedure details

To an ice-cold stirred solution of methylhydrazine (4.6 g, 0.1 mol) in dry pyridine (30 ml) was added methanesulfonyl chloride (44.6 g, 0.39 mol) dropwise, while maintaining the temperature between 0° and 10° C. The reaction mixture was left in a freezer (-10° C.) for 2 days. It was then triturated with a mixture of ice and concentrated hydrochloric acid (1:1, v/v, 100 ml). The precipitate that formed was collected, washed with cold water and dried. This product was stirred with chloroform (200 ml) and filtered. The undissolved material, consisting mainly of 1,2-bis(methylsulfonyl)-1-methylhydrazine, was discarded and the filtrate was treated with decolorizing carbon, filtered and evaporated to dryness in vacuo to give a yellow solid, which was crystallized twice from ethanol (Norit A) to give 5.1 g (18%) of the title compound: m.p. 123°-124° C.; anal. (C4H12N2O6S3) C,H,N; 1H NMR (acetone-d6) δ 3.6 [s, 6H, N2 (SO2CH3)2 ], 3.5 (s, 3H, N--CH3), 3.2 (s, 3H, N1SO2CH3).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[CH3:4][S:5](Cl)(=[O:7])=[O:6]>N1C=CC=CC=1>[CH3:1][N:2]([S:5]([CH3:4])(=[O:7])=[O:6])[N:3]([S:5]([CH3:4])(=[O:7])=[O:6])[S:5]([CH3:4])(=[O:7])=[O:6]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methylhydrazine
Quantity
4.6 g
Type
reactant
Smiles
CNN
Name
Quantity
44.6 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
This product was stirred with chloroform (200 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 0° and 10° C
CUSTOM
Type
CUSTOM
Details
It was then triturated with a mixture of ice and concentrated hydrochloric acid (1:1, v/v, 100 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate was treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was crystallized twice from ethanol (Norit A)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CN(N(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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